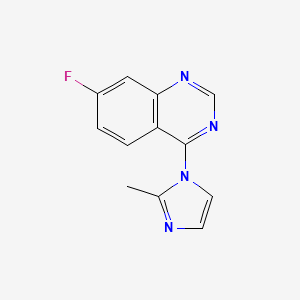

1-(2,6-二氟苯基)-3-((5-甲基异恶唑-4-基)甲基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

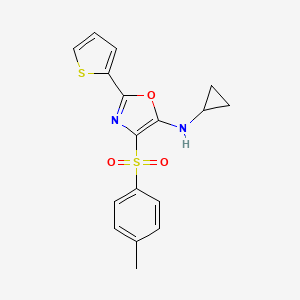

The compound 1-(2,6-Difluorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea is a urea derivative that is part of a broader class of compounds known for their diverse biological activities. Urea derivatives are significant in medicinal chemistry due to their role in various biological processes and potential as therapeutic agents .

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate. In the case of 1-(4-substitutedideneaminooxymethyl)-phenyl-3-(2,6-difluorobenzoyl)ureas, the reaction of 4-substitutedideneaminooxymethyl aniline with 2,6-difluorobenzoyl isocyanates yields the desired products in good yields . This method could potentially be adapted for the synthesis of 1-(2,6-Difluorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea by using the appropriate starting materials.

Molecular Structure Analysis

The molecular structure of urea derivatives is often characterized by X-ray crystallography. For instance, the crystal structure of a related compound, 1-methyl-3-([2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-ylidene]methyl)urea, has been determined, revealing a planar molecule stabilized by inter- and intramolecular hydrogen bonds . Similarly, the crystal structure of 1-(3,5-dichloro-2,4-difluorophenyl)-3-(2,6-difluorobenzoyl)urea, another inhibitor of chitin synthesis, has been established, showing a coplanar urea linkage . These findings suggest that the molecular structure of 1-(2,6-Difluorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea would likely exhibit similar characteristics.

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions due to their functional groups. The interaction of urea with nucleic acid bases and other functional groups has been quantified, indicating favorable interactions, especially with aromatic rings . This suggests that 1-(2,6-Difluorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea could potentially interact with biological macromolecules, influencing its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, are crucial for their application. For example, novel urea derivatives have been reported to be soluble in most organic solvents, which facilitates their use in various assays . The solubility and other physical properties of 1-(2,6-Difluorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea would need to be determined to understand its potential applications better.

Biological Activity and Case Studies

Urea derivatives have been evaluated for their biological activities, including insecticidal, fungicidal, and herbicidal effects. Some compounds have shown excellent insecticidal activity against certain pests and moderate activity against others . Another urea derivative demonstrated potent antiproliferative effects against various cancer cell lines . Additionally, a urea-based isoxazoline derivative was found to be an effective rice herbicide . These case studies highlight the potential of urea derivatives, including 1-(2,6-Difluorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea, in agricultural and medicinal applications.

科学研究应用

1. 甲壳素合成的抑制剂

- 晶体结构研究:1-(3,5-二氯-2,4-二氟苯基)-3-(2,6-二氟苯甲酰)脲,一种结构相似的化合物,已被确立为甲壳素合成的抑制剂。已研究属于三斜晶系的晶体结构,揭示了不同的分子构象和分子内氢键(李忠等人,1998)。

2. 合成和生物活性

- 杀菌活性:类似的化合物,N-(2,6-二氟苯甲酰)-N'-[5-(吡啶-4-基)-1,3,4-噻二唑-2-基]脲,对稻瘟病菌和灰霉病菌等多种真菌表现出优异的杀菌活性。本研究深入了解了该化合物的合成和结构表征(宋新健等人,2008)。

3. 苯甲酰脲杀虫剂

- 杀虫剂的晶体学:研究了苯甲酰脲类杀虫剂氟虫酰脲的晶体结构及其在晶体基质中的相互作用。它深入了解了对该化合物的杀虫性能至关重要的二面角和分子相互作用(全永根等人,2014)。

4. 分子结构分析

- 晶体结构和构象:已广泛研究相关脲化合物的晶体结构和分子构象,重点关注分子内N-H...O氢键和晶格中分子的取向(严圣娇等人,2007)。

5. 合成和生物活性

- 抗肿瘤活性:已合成脲化合物的衍生物并评估了它们的潜在抗肿瘤活性。这些化合物的结构确认和生物学评估为进一步的药物开发奠定了基础(凌松等人,2008)。

6. 阴离子对凝胶化的影响

- 水凝胶形成:对1-(3-甲基-1H-吡唑-5-基)-3-(3-硝基苯基)脲的研究表明,阴离子如何影响水凝胶的形态和流变性,突出了脲化合物在调节凝胶物理性能中的作用(G. Lloyd & J. Steed,2011)。

属性

IUPAC Name |

1-(2,6-difluorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2N3O2/c1-7-8(6-16-19-7)5-15-12(18)17-11-9(13)3-2-4-10(11)14/h2-4,6H,5H2,1H3,(H2,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWPTOXMGXBXDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CNC(=O)NC2=C(C=CC=C2F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-Difluorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-fluoro-4-methylphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B3016931.png)

![2-(2-methylbenzyl)-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3016934.png)

![1-[4-(Tert-butyl)benzyl]-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B3016938.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B3016941.png)

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B3016943.png)

![3-isopentyl-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3016947.png)